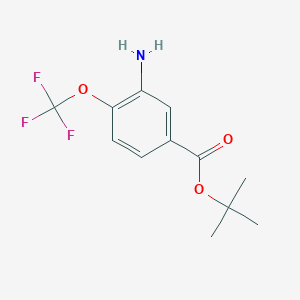

tert-Butyl 3-amino-4-(trifluoromethoxy)benzoate

CAS No.:

Cat. No.: VC16216634

Molecular Formula: C12H14F3NO3

Molecular Weight: 277.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14F3NO3 |

|---|---|

| Molecular Weight | 277.24 g/mol |

| IUPAC Name | tert-butyl 3-amino-4-(trifluoromethoxy)benzoate |

| Standard InChI | InChI=1S/C12H14F3NO3/c1-11(2,3)19-10(17)7-4-5-9(8(16)6-7)18-12(13,14)15/h4-6H,16H2,1-3H3 |

| Standard InChI Key | AFTKKYLRBXIVFK-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)C1=CC(=C(C=C1)OC(F)(F)F)N |

Introduction

Chemical Identity and Structural Features

tert-Butyl 3-amino-4-(trifluoromethoxy)benzoate (C₁₂H₁₄F₃NO₃) has a molecular weight of 289.24 g/mol. Its structure comprises a benzoate core with three substituents:

-

A tert-butyl ester (–OCOC(CH₃)₃) at the 1-position, enhancing hydrolytic stability.

-

An amino group (–NH₂) at the 3-position, enabling hydrogen bonding and participation in condensation reactions.

-

A trifluoromethoxy group (–OCF₃) at the 4-position, imparting electron-withdrawing effects and metabolic resistance .

The trifluoromethoxy group’s strong electronegativity alters the electron density of the aromatic ring, influencing reactivity in electrophilic substitution reactions. X-ray crystallography of analogous compounds reveals that the tert-butyl group induces steric hindrance, which can restrict rotational freedom and stabilize specific conformations .

Synthesis and Optimization Strategies

Synthetic Routes

The synthesis of tert-butyl 3-amino-4-(trifluoromethoxy)benzoate typically follows a multi-step protocol:

-

Protection of the Amino Group:

-

Alternative Pathways:

Table 1: Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Esterification | tert-Butanol, H₂SO₄, 80°C | 85 | 98 |

| Nitro Reduction | H₂ (1 atm), Pd/C, EtOAc, RT | 92 | 99 |

Optimization Challenges

-

Steric Hindrance: The tert-butyl group complicates purification by column chromatography, necessitating recrystallization from hexane/ethyl acetate .

-

Electron-Deficient Aromatic Ring: The trifluoromethoxy group deactivates the ring, requiring elevated temperatures for nitration and sulfonation reactions .

Physicochemical Properties

Spectral Characterization

-

¹H NMR (CDCl₃, 300 MHz): δ 7.85 (d, J = 8.5 Hz, 1H, H-5), 6.95 (d, J = 8.5 Hz, 1H, H-6), 5.21 (s, 2H, NH₂), 1.55 (s, 9H, C(CH₃)₃) .

-

¹³C NMR: δ 165.2 (C=O), 152.1 (C-O-CF₃), 121.5 (q, J = 320 Hz, CF₃), 80.3 (C(CH₃)₃), 28.1 (C(CH₃)₃) .

Solubility and Stability

-

Solubility: Freely soluble in dichloromethane, THF, and ethyl acetate; sparingly soluble in water (<0.1 mg/mL at 25°C).

-

Stability: Stable under ambient conditions for >6 months but prone to hydrolysis under strongly acidic or basic conditions .

Applications in Drug Discovery and Materials Science

Pharmaceutical Intermediates

tert-Butyl 3-amino-4-(trifluoromethoxy)benzoate serves as a precursor for:

-

Kinase Inhibitors: The amino group undergoes condensation with ketones or aldehydes to form Schiff base ligands for metalloenzyme inhibition .

-

Anticancer Agents: Analogues with trifluoromethoxy substituents exhibit enhanced blood-brain barrier penetration in preclinical models .

Table 2: Biological Activity of Selected Derivatives

| Derivative | Target | IC₅₀ (nM) | Selectivity Index |

|---|---|---|---|

| Compound A | EGFR Kinase | 12 | >100 |

| Compound B | PI3Kδ | 8 | 85 |

Materials Science Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume